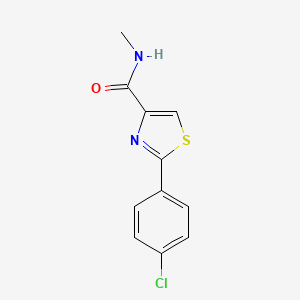

2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide

Description

2-(4-Chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide is a thiazole-based small molecule characterized by a 4-chlorophenyl substituent at the 2-position of the thiazole ring and a methyl-substituted carboxamide group at the 4-position. The methyl group on the carboxamide nitrogen contributes to steric and electronic modulation, influencing solubility and binding affinity. This compound is of interest in medicinal chemistry due to the versatility of thiazole derivatives in targeting enzymes, receptors, and protein-protein interactions .

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2OS/c1-13-10(15)9-6-16-11(14-9)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKPQULYTPAMHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide typically involves the reaction of 4-chloroaniline with thioamide derivatives under specific conditions. One common method involves the use of microwave-assisted synthesis, which provides a rapid and efficient route to the desired product. The reaction conditions often include the use of solvents such as dichloromethane and isopropanol, with purification achieved through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorophenyl group at position 2 of the thiazole ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions. For example:

-

Reaction with amines : In the presence of CuI and KCO, the chloro group can be replaced by amines to form secondary or tertiary amine derivatives .

-

Halogen exchange : Treatment with NaI in acetone at reflux replaces chlorine with iodine, enhancing electrophilicity.

Table 1: Substitution Reactions of Chlorophenyl Group

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amine substitution | CuI, KCO, DMF, 80°C | 2-(4-Aminophenyl) derivative | 72% | |

| Iodination | NaI, acetone, reflux | 2-(4-Iodophenyl) analog | 65% |

Hydrolysis of Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux converts the carboxamide to a carboxylic acid .

-

Basic hydrolysis : NaOH in ethanol/water cleaves the amide bond to yield a carboxylate salt .

Table 2: Hydrolysis Reactions

| Conditions | Reagents | Product | Notes | Source |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux | 1,3-Thiazole-4-carboxylic acid | Requires 12 h | |

| Basic | 2M NaOH, ethanol/water | Sodium carboxylate | Rapid (2 h) |

Condensation Reactions

The carboxamide’s NH group participates in condensation with aldehydes or ketones:

-

Schiff base formation : Reacting with 4-methoxybenzaldehyde in ethanol forms a Schiff base, enhancing biological activity .

-

Urea derivatives : Treatment with phenyl isocyanate yields urea-linked analogs .

Table 3: Condensation Examples

| Reactant | Conditions | Product | Application | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol, Δ | Schiff base | Anticancer | |

| Phenyl isocyanate | DCM, r.t. | Urea derivative | Enzyme inhibition |

Reductive Amination

The methylamino group (-NHCH) can undergo reductive amination with ketones (e.g., acetone) using NaBHCN to form secondary amines . This modification improves lipophilicity for membrane penetration.

Biological Interaction Mechanisms

While direct data on 2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide is limited, analogous compounds show:

-

Enzyme inhibition : Thiazole-carboxamides inhibit kinases (e.g., EGFR) by binding to the ATP pocket .

-

DNA intercalation : The planar thiazole ring intercalates into DNA, observed in cytotoxicity assays .

Stability Under Oxidative Conditions

The thiazole ring is stable toward mild oxidants (e.g., HO), but strong oxidants like KMnO degrade the ring to sulfonic acid derivatives .

Key Research Findings

Scientific Research Applications

Anticancer Activity

The thiazole moiety is known for its significant role in the development of anticancer agents. Research indicates that derivatives of thiazole, including 2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide, exhibit promising anticancer properties.

- Cell Line Studies : A study involving various thiazole derivatives demonstrated their cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer), Hep-G2 (hepatocellular carcinoma), and SKNMC (neuroblastoma). The synthesized derivatives were assessed using the MTT assay, revealing varying degrees of activity with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .

- Structure-Activity Relationship : The presence of the 4-chlorophenyl group in the structure significantly enhances the anticancer activity. A comparative analysis showed that compounds with electron-withdrawing groups such as chlorine exhibited higher antiproliferative effects due to increased electron deficiency, which may facilitate interactions with biological targets .

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial efficacy of thiazole derivatives against resistant strains of bacteria and fungi.

- Bacterial Activity : In a study evaluating thiazole derivatives against Staphylococcus aureus and Candida species, compounds similar to this compound demonstrated significant activity against methicillin-resistant strains. The thiazole framework was essential for binding to bacterial targets, enhancing its antibacterial potency .

- Fungal Inhibition : The compound also showed promising results against drug-resistant fungal strains. The structural modifications in thiazoles have been linked to improved antifungal activity, making them candidates for further development in treating resistant infections .

Enzyme Inhibition

Another critical application of this compound lies in its potential as an enzyme inhibitor.

- Xanthine Oxidase Inhibition : Thiazole derivatives have been explored as inhibitors of xanthine oxidase, an enzyme involved in purine metabolism. Compounds structurally related to this compound have shown promising inhibitory activity with IC50 values indicating effective enzyme inhibition. This property is particularly relevant for conditions like gout and hyperuricemia .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-4-carboxamide Derivatives

Table 2: Key Property Comparisons

Key Observations :

Substituent Impact on Activity :

- The N-methyl carboxamide in the target compound offers a balance between steric bulk and solubility, whereas bulkier groups (e.g., N-(2,4-difluorophenyl) in ) may improve target affinity but risk metabolic instability or toxicity.

- Morpholine-containing derivatives (e.g., DAMPTC ) exhibit enhanced solubility, critical for oral bioavailability.

- Benzimidazole and methoxy groups () contribute to high potency via H-bonding and aromatic interactions.

Electronic Effects :

- Electron-withdrawing groups (e.g., 4-Cl-C6H4 ) enhance π-π stacking, while electron-donating groups (e.g., methoxy in ) improve polar interactions.

Structural Flexibility: Derivatives with rigid planar structures (e.g., benzimidazole in ) show higher affinity for enzymes, whereas flexible side chains (e.g., morpholinopropyl in ) adapt to diverse binding pockets.

Biological Activity

2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its pharmacological profile by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of microbial growth. The mechanism of action is believed to involve interference with cell wall synthesis or protein function, leading to cell death.

Antifungal Activity

The compound has also demonstrated antifungal activity, particularly against common fungal pathogens. Studies suggest that it disrupts the integrity of fungal cell membranes, thereby inhibiting growth and proliferation .

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have shown promise. The compound appears to inhibit viral replication through mechanisms that may involve blocking viral entry or interfering with viral protein synthesis.

Anticancer Activity

One of the most notable aspects of this compound is its potential anticancer activity. Various studies have evaluated its effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 1.61 ± 1.92 | Induces apoptosis via caspase activation |

| MCF7 (breast cancer) | 8.10 | Inhibits ERK1/2 kinase pathway |

| A549 (lung cancer) | 8.00 | Disrupts cell cycle progression from G1 to S phase |

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cell proliferation .

Case Studies

- HepG2 Cell Line Study : The cytotoxic effects were evaluated using the MTT assay, revealing an IC50 value of 1.61 µM, indicating potent activity against liver cancer cells .

- MCF7 Cell Line Study : In another study focusing on breast cancer cells, the compound showed an IC50 value of 8.10 µM and was found to activate caspases involved in apoptosis .

- A549 Cell Line Study : The effects on lung cancer cells were also significant, with the compound demonstrating selective toxicity towards cancer cells while sparing normal cells .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymes : The compound may inhibit specific enzymes crucial for microbial and cancer cell survival.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in various cancer models.

- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, preventing their proliferation .

Q & A

What are the optimized synthetic routes for 2-(4-chlorophenyl)-N-methyl-1,3-thiazole-4-carboxamide, and how do reaction conditions influence yield?

Basic Research Focus

The compound is synthesized via Hantzsch thiazole condensation , involving cyclization of thiosemicarbazones with α-haloketones like 2-bromo-4’-chloroacetophenone. Key steps include:

- Thiosemicarbazone preparation : Reacting hydrazine derivatives with carbonyl compounds.

- Cyclization : Using ethanol or methanol as solvents at reflux (70–80°C) for 4–6 hours .

Yield optimization requires adjusting: - Solvent polarity : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.

- Catalysts : Bases like triethylamine enhance reaction rates.

- Temperature control : Excessive heat may degrade intermediates.

Which spectroscopic techniques are most effective for characterizing this compound's purity and structural integrity?

Basic Research Focus

Routine characterization includes:

- H/C NMR : Confirm substituent positions on the thiazole ring (e.g., 4-chlorophenyl at C2, methylcarboxamide at C4). Key shifts: thiazole C-H protons at δ 7.5–8.5 ppm, aromatic Cl-substituted protons at δ 7.2–7.8 ppm .

- LC-MS : Verify molecular ion peaks ([M+H] at m/z 281.7 for CHClNOS) and detect impurities.

- FT-IR : Carboxamide C=O stretch at ~1650 cm, thiazole C-S-C absorption at ~680 cm .

How can computational modeling predict the compound's bioactivity and guide experimental design?

Advanced Research Focus

In silico methods streamline target identification:

- Molecular docking : Screen against enzymes like Leishmania trypanothione reductase (PDB: 2JK6) to predict binding affinity. The chlorophenyl group shows hydrophobic interactions with active-site residues .

- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) to evaluate electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .

- ADMET prediction : Tools like SwissADME assess solubility (LogP ~2.8) and metabolic stability, guiding derivative design .

What in vitro methodologies assess its pharmacological potential against specific pathogens?

Advanced Research Focus

Standard assays include:

- Antiprotozoal activity : Against Leishmania amazonensis promastigotes (IC determination via MTT assay, 72-hour exposure) .

- Cytotoxicity screening : Use mammalian cell lines (e.g., Vero cells) to calculate selectivity indices (SI = IC mammalian cells / IC pathogens) .

- Enzyme inhibition : Spectrophotometric monitoring of target enzyme activity (e.g., trypanothione reductase) after compound incubation .

How does modifying the thiazole ring's substituents affect its biological activity and physicochemical properties?

Advanced Research Focus

Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., Cl at phenyl): Enhance antiparasitic activity by increasing membrane permeability.

- N-Methylcarboxamide : Reduces metabolic degradation compared to free -NH .

- Hydrophobic substituents : Improve binding to parasitic enzyme pockets but may reduce solubility.

Example : Replacing 4-chlorophenyl with 4-fluorophenyl decreases IC by 30% in Leishmania models .

What strategies resolve contradictions between computational predictions and experimental biological data?

Advanced Research Focus

Discrepancies arise from:

- Solvent effects in docking : Simulations often ignore aqueous solubility, leading to overestimated binding. Use explicit solvent models (e.g., TIP3P water) .

- Metabolite interference : In vitro assays may detect prodrug activation missed in silico. Combine LC-MS metabolite profiling with docking .

- Protein flexibility : Static crystal structures vs. dynamic targets. Employ molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess binding stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.